4-iodo-N,N-dimethylaniline
Description
Significance as a Building Block in Organic Synthesis
4-Iodo-N,N-dimethylaniline is a valuable building block for a variety of organic reactions, primarily due to the reactivity conferred by the carbon-iodine bond. cymitquimica.comchemicalbook.com The iodine atom is an excellent leaving group, which facilitates its participation in numerous synthetic transformations, especially in the construction of more complex molecules.
Its primary application in organic synthesis is as a substrate in cross-coupling reactions. These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds. For instance, it is used in palladium-catalyzed reactions like the Sonogashira coupling, which involves the reaction of an aryl halide with a terminal alkyne to form a C-C bond. The strong electron-donating nature of the para-dimethylamino group activates the aromatic ring, influencing the compound's reactivity in such transformations. Beyond coupling reactions, it serves as a precursor for synthesizing various organic compounds, including dyes and pharmaceutical intermediates. cymitquimica.com
Interdisciplinary Relevance Across Chemical Sciences
The utility of this compound extends beyond foundational organic synthesis into several specialized areas of chemistry, highlighting its interdisciplinary importance.
Materials Science: In the field of materials science, this compound serves as a key intermediate for creating organic electronic materials. ontosight.ai Its derivatives are utilized in the development of components for organic light-emitting diodes (OLEDs) and organic photovoltaics. For example, N-(4-Iodophenyl)maleimide, which can be synthesized from precursors of this compound, exhibits unique photophysical properties due to its extended π-conjugation, a desirable characteristic for advanced materials.
Analytical Chemistry: A significant application of this compound is in the field of analytical chemistry, where it is used for the sensitive detection of iodide. The method involves the derivatization of iodide into this compound. researchgate.netrsc.org This reaction is rapid, often completed within a minute, and the resulting product can be extracted and quantified using gas chromatography-mass spectrometry (GC-MS). researchgate.netrsc.org This technique has been successfully applied to determine iodide concentrations in diverse samples, including iodized table salt and seawater. researchgate.netrsc.org
Medicinal Chemistry: In medicinal chemistry, this compound and its derivatives are of interest as intermediates in the synthesis of new therapeutic agents. cymitquimica.com Researchers are exploring its derivatives for potential applications as anticancer agents, leveraging the reactivity of the molecule to design new drugs.
Applications of this compound in Chemical Research| Field | Application | Key Reaction / Method | Source(s) |
|---|---|---|---|
| Organic Synthesis | Precursor for complex molecules, dyes, and pharmaceuticals. | Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira). | cymitquimica.com |
| Materials Science | Building block for organic electronic materials (OLEDs, photovoltaics). | Synthesis of π-conjugated systems. | |
| Analytical Chemistry | Derivatization agent for trace iodide determination. | Oxidation of iodide and reaction with N,N-dimethylaniline, followed by GC-MS analysis. | researchgate.netrsc.org |
| Medicinal Chemistry | Intermediate in the synthesis of potential therapeutic agents. | Synthesis of derivatives for screening (e.g., potential anticancer agents). | cymitquimica.com |
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOPPZJZMFMBDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
| Record name | 4-Iodo-N,N-dimethylaniline | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/4-Iodo-N,N-dimethylaniline | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00220100 | |
| Record name | N,N-Dimethyl-4-iodoaniline | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698-70-4 | |
| Record name | 4-Iodo-N,N-dimethylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=698-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Iodo-N,N-dimethylaniline | |
| Source | ChemIDplus | |
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| Record name | 698-70-4 | |
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| Record name | N,N-Dimethyl-4-iodoaniline | |
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| Record name | 4-IODO-N,N-DIMETHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6X9S6FT68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies of 4 Iodo N,n Dimethylaniline
Electrophilic Aromatic Iodination of N,N-Dimethylaniline
The direct reaction of N,N-dimethylaniline with an electrophilic iodine source is a fundamental method for producing the 4-iodo derivative. The high reactivity of the substrate allows for efficient iodination. wikipedia.org In fact, the reaction is so efficient it has been suggested for the quantitative analysis of iodine. wikipedia.org
A variety of iodinating reagents and conditions have been explored to optimize yield and selectivity. For instance, the use of 2,2-diiodo-5,5-dimethylcyclohexane-1,3-dione in the presence of a catalytic amount of iron(III) chloride in hexafluoroisopropanol has been shown to effectively iodinate N,N-dimethylaniline, yielding the desired product in good yield with excellent regioselectivity. rsc.org
Reagent-Mediated Iodination Protocols
To enhance the efficiency and control of the iodination process, various reagent-mediated protocols have been developed. These methods often involve the in-situ generation of a more potent electrophilic iodine species or the use of a pre-formed iodinating agent.
A notable method involves the oxidation of iodide with 2-iodosobenzoate in the presence of N,N-dimethylaniline. dss.go.thrsc.orgrsc.org This reaction proceeds rapidly, typically within one minute, to yield 4-iodo-N,N-dimethylaniline. dss.go.thrsc.orgresearchgate.net The process is based on the initial oxidation of iodide to iodine, which then undergoes electrophilic aromatic substitution with N,N-dimethylaniline. rsc.org The iodide liberated during the substitution is subsequently re-oxidized by 2-iodosobenzoate, allowing the reaction to proceed until the complete conversion of the starting material. dss.go.thrsc.org This method has proven effective for the determination of iodide in various samples through derivatization to this compound followed by gas chromatography-mass spectrometry (GC-MS) analysis. dss.go.thresearchgate.netnih.govresearchgate.net
| Reagent System | Conditions | Outcome | Reference |
| 2-Iodosobenzoate / N,N-Dimethylaniline | pH 6.4 | Rapid formation of this compound | dss.go.thrsc.org |
| 2-Iodosobenzoate / N,N-Dimethylaniline | - | Used for iodide determination via GC-MS | rsc.orgresearchgate.netnih.govresearchgate.net |
Molecular iodine (I₂) remains a widely used and cost-effective reagent for the synthesis of this compound. wikipedia.org However, due to the relatively low reactivity of iodine itself, its use often necessitates the presence of an oxidizing agent to generate a more powerful electrophilic species. rsc.org
Several oxidizing systems have been successfully employed in conjunction with molecular iodine. These include sodium periodate (B1199274) or sodium iodate (B108269), which facilitate the efficient iodination of N,N-dimethylaniline. Other reported oxidizing agents include nitric acid, sulfuric acid, and hydrogen peroxide. rsc.orggoogle.com An environmentally benign approach utilizes a mixture of potassium iodide and potassium iodate in the presence of an acid to generate the iodinating species in situ. mdma.ch This method has been shown to be highly effective for the iodination of N,N-dimethylaniline, providing excellent yields of the 4-iodo product. mdma.ch
Ionic liquids have also emerged as effective media and reagents for iodination. For example, 1-butyl-3-methylpyridinium (B1228570) dichloroiodate (BMPDCI) has been used as a recyclable iodinating agent for the solvent-free iodination of N,N-dimethylaniline, affording the product in high yield. rsc.orggoogle.com
| Iodinating Agent | Co-reagent/Catalyst | Yield (%) | Reference |
| Iodine (I₂) | Sodium periodate/iodate | Efficient | |
| Iodine (I₂) | Thallium(I) acetate | - | thieme-connect.com |
| Potassium Iodide (KI) | Potassium Iodate (KIO₃) / Acid | Excellent | mdma.ch |
| 1-Butyl-3-methylpyridinium dichloroiodate (BMPDCI) | None (solvent-free) | 86-90 | rsc.orggoogle.com |
Conversion from Precursor Halogenated Anilines
While direct iodination is common, this compound can also be conceptually derived from other halogenated anilines, although this is a less frequent synthetic strategy. For instance, N,N-dialkylaniline N-oxides can be treated with thionyl halides to produce halogenated anilines. nih.gov However, direct conversion from more common haloanilines like 4-chloro- or 4-bromo-N,N-dimethylaniline to the iodo derivative is not a standard procedure.
Reductive Methylation Pathways for Substituted Iodoaniline Derivatives
An alternative synthetic route to this compound involves the reductive methylation of 4-iodoaniline (B139537). This approach is particularly useful when starting from a pre-existing iodinated aniline (B41778) core. The process typically involves reacting 4-iodoaniline with a methylating agent in the presence of a reducing agent.
A common and efficient method for the N-methylation of anilines is the use of formalin (an aqueous solution of formaldehyde) and a reducing agent. spbu.ru While the Eschweiler-Clarke reaction is a classic example, modern variations often employ milder reducing agents. spbu.ru For instance, the use of formalin in the presence of sodium cyanoborohydride has been shown to be a highly efficient and selective method for the dimethylation of aromatic amines. spbu.ru This method has been successfully applied to the synthesis of various N,N-dimethylaniline derivatives. spbu.ru
Recent advancements have also demonstrated the use of methanol (B129727) as a methylating agent in the presence of a cyclometalated ruthenium catalyst for the selective methylation of halide-substituted anilines, including 4-iodoaniline. rsc.org
| Starting Material | Methylating Agent | Reducing Agent/Catalyst | Product | Reference |
| 4-Iodoaniline | Formalin | Sodium Cyanoborohydride | This compound | spbu.ru |
| 4-Iodoaniline | Methanol | Cyclometalated Ruthenium Complex | This compound | rsc.org |
Chemical Reactivity and Transformation Mechanisms
Transition Metal-Catalyzed Cross-Coupling Reactions
4-iodo-N,N-dimethylaniline is a versatile building block in organic synthesis, primarily owing to the reactivity of its carbon-iodine bond. This bond is susceptible to oxidative addition by transition metals, making the compound an excellent substrate for a variety of cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.
Palladium catalysts are paramount in synthetic organic chemistry for their efficiency in forging new bonds under mild conditions. rsc.org For substrates like this compound, the high reactivity of the C–I bond makes it an ideal partner for numerous palladium-mediated transformations.
The Sonogashira reaction is a powerful method for forming a C(sp²)–C(sp) bond through the cross-coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.orgwikipedia.org The reaction is typically catalyzed by a palladium(0) complex and a copper(I) salt co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org
The catalytic cycle involves two interconnected cycles: a palladium cycle and a copper cycle. wikipedia.org
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with this compound. Subsequently, a transmetalation step occurs with a copper(I) acetylide (formed in the copper cycle), followed by reductive elimination to yield the final arylated alkyne product and regenerate the Pd(0) catalyst.
Copper Cycle : The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the terminal alkyne itself and readily participates in the transmetalation step with the palladium complex.
While the traditional Sonogashira reaction requires a copper co-catalyst, copper-free variations have been developed to avoid issues related to the formation of homocoupled alkyne byproducts. libretexts.org The reaction conditions must be basic to neutralize the hydrogen halide formed during the reaction. chemeurope.com
Table 1: Examples of Sonogashira Coupling with this compound Analogues
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 4-Iodoanisole | Phenylacetylene | Pd(CH₃COO)₂ | Na₂OAc | DMF | Ambient | 77 |
| 4-Iodoanisole | Phenylacetylene | Pd/Nf-G (0.3 mol%) | - | EtOH | 78 | 94 (Conversion) |
| o-Iodoanilines | Various terminal alkynes | (PPh₃)₂CuBH₄ (5 mol%) | DBU | Ethanol | 120 | up to 99 |
Data sourced from studies on similar iodo-substituted aromatic compounds to illustrate typical reaction conditions. cetjournal.itorganic-chemistry.org
The Heck reaction facilitates the coupling of an unsaturated halide, such as this compound, with an alkene to form a substituted alkene. This palladium-catalyzed reaction is a cornerstone of C-C bond formation. The generally accepted mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the olefin into the palladium-aryl bond. A subsequent β-hydride elimination step releases the final product and generates a palladium-hydride species, which is then converted back to the active Pd(0) catalyst in the presence of a base. Recent studies have explored palladium-catalyzed C-H olefination of arenes, which can be influenced by ligands and additives to control reactivity and selectivity. nih.govchemrxiv.org
The Stille reaction is a versatile cross-coupling method that pairs an organic halide with an organostannane (organotin) reagent, catalyzed by palladium. wikipedia.orgchemeurope.com This reaction is valued for the air and moisture stability of organostannane reagents and its tolerance of a wide array of functional groups. wikipedia.orglibretexts.org
The catalytic cycle for the Stille reaction consists of three primary steps: wikipedia.orgchemeurope.com
Oxidative Addition : The active Pd(0) catalyst reacts with this compound, cleaving the carbon-iodine bond to form a Pd(II) complex. uwindsor.ca
Transmetalation : The organostannane reagent transfers its organic group to the palladium(II) complex, displacing the iodide and forming a new organopalladium(II) species. wikipedia.orglibretexts.org This is often the rate-determining step.
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. wikipedia.org
Additives such as copper(I) salts can accelerate the reaction, particularly the transmetalation step. organic-chemistry.org
Table 2: General Conditions for Stille Coupling
| Electrophile (R¹-X) | Stannane (R²-SnR₃) | Palladium Catalyst | Ligand | Additives | Key Features |
| Aryl Iodide | Aryl/Alkenyl/Alkyl Stannane | Pd(PPh₃)₄, Pd(dba)₂ | Phosphines | Cu(I) salts, LiCl | Wide functional group tolerance; stable reagents |
This table represents typical components used in Stille coupling reactions. chemeurope.comorganic-chemistry.org
Beyond the formation of carbon-carbon bonds, palladium catalysis is extensively used for creating carbon-heteroatom bonds, such as C–N (Buchwald-Hartwig amination) and C–O bonds. beilstein-journals.orgmit.eduacs.org In these reactions, this compound can serve as the electrophilic partner, coupling with amines, amides, alcohols, or phenols.
The catalytic system for these transformations typically involves a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a specialized phosphine (B1218219) ligand. beilstein-journals.org Biarylphosphine ligands (e.g., Xantphos, XPhos) are often crucial for achieving high reactivity and broad substrate scope. beilstein-journals.orgorganic-chemistry.org The choice of base (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃) is also critical and depends on the specific nucleophile and substrate being used. beilstein-journals.orgorganic-chemistry.org These methods are central to the synthesis of pharmaceuticals and other functional materials. rsc.orgacs.org
Table 3: Catalytic Systems for Pd-Catalyzed C-N/C-O Coupling
| Coupling Type | Nucleophile | Palladium Source | Ligand | Base | Solvent |
| C–N Coupling | Amines, Amides | Pd(OAc)₂ / Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane |
| C–O Coupling | Phenols | Pd(OAc)₂ | Xantphos | K₂CO₃ | Dioxane |
| C–N Coupling | Dimethylamine | Pd₂(dba)₃ | XPhos | K₃PO₄ | THF |
Data adapted from studies on N-substituted 4-bromo-7-azaindoles and aryl triflates. beilstein-journals.orgorganic-chemistry.org
In recent years, nickel has emerged as a cost-effective and powerful alternative to palladium for catalyzing cross-coupling and C–H functionalization reactions. nih.govrsc.org Nickel's unique reactivity profile allows for the activation of otherwise inert C–H bonds, providing novel synthetic routes that enhance atom economy by avoiding pre-functionalization of substrates. sciengine.com
Nickel-catalyzed C–H functionalization can proceed through various mechanisms, often involving Ni(0)/Ni(II) or Ni(II)/Ni(IV) catalytic cycles. jepss.in In many cases, a directing group on one of the substrates is used to guide the catalyst to a specific C–H bond, ensuring high regioselectivity. nih.gov For instance, an aryl halide like this compound can be coupled directly with an unactivated arene. researchgate.net The reaction often requires a nickel catalyst, such as Ni(OAc)₂, a ligand like 1,10-phenanthroline, and a base. researchgate.net Mechanistic studies suggest these reactions can involve a single electron transfer (SET) pathway. nih.gov The development of nickel catalysis continues to expand the toolkit for organic synthesis, offering sustainable methods for constructing complex molecules. ucla.eduumich.edu
Table 4: Nickel-Catalyzed C-H Arylation of Arenes with Aryl Halides
| Aryl Halide | Arene | Nickel Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 4-Iodoanisole | Toluene | Ni(OAc)₂·4H₂O (10 mol%) | 1,10-Phenanthroline (20 mol%) | KOtBu | Toluene | 110 | 85 |
| 4-Iodoanisole | Benzene (B151609) | Ni(OAc)₂·4H₂O (10 mol%) | 1,10-Phenanthroline (20 mol%) | KOtBu | Benzene | 110 | 90 |
Data from a study on the direct C-H arylation of unactivated arenes. researchgate.net
Palladium-Catalyzed Coupling Reactions
Electrophilic Quenching Reactions of Organometallic Intermediates
Organometallic intermediates derived from aryl halides are pivotal in the formation of new carbon-carbon and carbon-heteroatom bonds. This compound can serve as a precursor to such intermediates, primarily through the formation of organomagnesium (Grignard) or organolithium reagents. The carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds, which can facilitate the formation of these organometallic species.
While specific literature detailing the electrophilic quenching of organometallic reagents derived directly from this compound is not abundant, the reactivity can be reliably inferred from its closely related bromo-analog, 4-bromo-N,N-dimethylaniline. The Grignard reagent, p-dimethylaminophenylmagnesium bromide, is readily prepared and undergoes reaction with various electrophiles. researchgate.netresearchgate.netchegg.com For instance, its reaction with esters like diethyl carbonate or methyl benzoate (B1203000) serves as a classic method for synthesizing triarylmethane dyes. researchgate.netresearchgate.net
The general scheme for these reactions involves the nucleophilic attack of the organometallic carbon on the electrophilic center. The strong electron-donating nature of the dimethylamino group enhances the nucleophilicity of the arylmetallic intermediate.
Table 1: Examples of Electrophilic Quenching Reactions with a Related Grignard Reagent
| Grignard Reagent | Electrophile | Product Class | Specific Product Example |
| p-dimethylaminophenylmagnesium bromide | Diethyl Carbonate | Triarylmethane Dye | Crystal Violet |
| p-dimethylaminophenylmagnesium bromide | Methyl Benzoate | Triarylmethane Dye | Malachite Green |
Note: The reactions shown are for the bromo-analog, 4-bromo-N,N-dimethylaniline, but are representative of the expected reactivity for the iodo-analog.
Derivatization Reactions for Analytical Applications
This compound plays a crucial role in the sensitive detection of iodide in various samples. rsc.orgresearchgate.net In this context, it is not the starting material but rather the product of a specific derivatization reaction designed to make iodide detectable by methods such as gas chromatography-mass spectrometry (GC-MS). rsc.orgresearchgate.net
The analytical method involves the oxidation of iodide ions (I⁻) to molecular iodine (I₂). This is typically achieved using an oxidizing agent like 2-iodosobenzoate in a buffered solution. The in situ generated iodine then acts as an electrophile, reacting rapidly with N,N-dimethylaniline, which is added to the sample matrix. rsc.orgresearchgate.net The electrophilic iodination occurs at the para-position of the activated aromatic ring of N,N-dimethylaniline, yielding this compound.
This derivatization is highly efficient and fast, with the reaction completing in under a minute. rsc.orgresearchgate.net The resulting product, this compound, is then extracted from the aqueous sample using an organic solvent (e.g., cyclohexane) and analyzed. rsc.orgresearchgate.net This technique allows for the determination of trace amounts of iodide, with detection limits reported to be as low as 8 ng/L. rsc.org The method has been successfully applied to determine iodide and iodate (B108269) (after reduction to iodide) in samples such as iodized table salt and seawater. rsc.orgresearchgate.net
Table 2: Summary of Derivatization Reaction for Iodide Analysis
| Analyte | Reagents | Product | Analytical Technique | Detection Limit |
| Iodide (I⁻) | 1. 2-Iodosobenzoate (oxidant)2. N,N-dimethylaniline | This compound | Gas Chromatography-Mass Spectrometry (GC-MS) | 8 ng/L |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of ¹H and ¹³C NMR spectra, in particular, offers precise information about the chemical environment of the hydrogen and carbon atoms within 4-iodo-N,N-dimethylaniline.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In the ¹H NMR spectrum of this compound, the protons on the aromatic ring and the methyl groups give rise to distinct signals. The aromatic protons, due to the disubstituted nature of the benzene (B151609) ring, typically appear as a set of doublets. The protons ortho to the electron-donating dimethylamino group are expected to be shielded and appear at a lower chemical shift (upfield) compared to the protons ortho to the electron-withdrawing and magnetically anisotropic iodine atom, which would be deshielded and appear further downfield. The six protons of the two equivalent methyl groups on the nitrogen atom are expected to produce a single, sharp signal.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N(CH₃)₂ | ~2.9-3.0 | Singlet |
| Ar-H (ortho to N(CH₃)₂) | ~6.5-6.7 | Doublet |
| Ar-H (ortho to I) | ~7.4-7.6 | Doublet |
Note: This is a predicted data table based on analogous compounds. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals are expected. The carbon atom bonded to the iodine (C-I) is significantly influenced by the heavy atom effect of iodine, causing its signal to appear at a relatively low chemical shift. Conversely, the carbon atom attached to the nitrogen (C-N) of the dimethylamino group is deshielded and appears at a higher chemical shift. The carbons of the methyl groups will produce a single signal in the aliphatic region of the spectrum. The remaining aromatic carbons will have chemical shifts influenced by the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| N(C H₃)₂ | ~40 |
| C -I | ~75-80 |
| C -H (ortho to N(CH₃)₂) | ~114 |
| C -H (ortho to I) | ~138 |
| C -N | ~150 |
Note: This is a predicted data table based on analogous compounds. Actual experimental values may vary.
Multi-Nuclear NMR for Comprehensive Structural Data
While ¹H and ¹³C NMR are standard, multi-nuclear NMR can provide further structural insights. For instance, ¹⁵N NMR spectroscopy could directly probe the electronic environment of the nitrogen atom. The chemical shift of the nitrogen in this compound would be influenced by the electronic interplay between the aromatic ring and the methyl groups.
Furthermore, ¹²⁷I NMR could, in principle, provide information about the iodine's environment. However, the ¹²⁷I nucleus has a spin of 5/2 and is quadrupolar, which typically results in very broad signals that are difficult to observe with high-resolution NMR spectrometers, especially for covalently bonded iodine in small molecules huji.ac.il. Therefore, detailed ¹²⁷I NMR data for this specific compound is not commonly reported.
Vibrational Spectroscopy
Infrared (IR) Spectroscopic Investigations
The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:
C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl groups would be observed between 3000-2850 cm⁻¹.
C-N stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) is expected in the 1360-1250 cm⁻¹ range.
Aromatic C=C stretching: These vibrations within the benzene ring usually give rise to several bands in the 1600-1450 cm⁻¹ region.
C-I stretching: The vibration for the carbon-iodine bond is expected to appear at a low frequency, typically in the 600-500 cm⁻¹ region of the fingerprint part of the spectrum.
Table 3: Predicted Major IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| Aromatic C=C Stretch | 1600-1450 |
| C-N Stretch | 1360-1250 |
| C-I Stretch | 600-500 |
Note: This is a predicted data table based on characteristic group frequencies. Actual experimental values may vary.
Raman Spectroscopic Characterization
Raman spectroscopy provides complementary information to IR spectroscopy. In general, vibrations that cause a significant change in polarizability are strong in the Raman spectrum. For this compound, the symmetric vibrations of the aromatic ring are expected to be particularly strong. The C-I bond, involving a heavy and polarizable iodine atom, should also produce a noticeable Raman signal at low frequencies. The spectrum would be a unique fingerprint, useful for identifying the compound and studying changes in its molecular structure. A study of para-substituted N,N-dimethylaniline radical cations has utilized resonance Raman spectroscopy, highlighting the technique's sensitivity to the electronic structure of the aniline (B41778) moiety, though this applies to the ionized form rather than the neutral molecule rsc.org.
Mass Spectrometric Approaches
Mass spectrometry is a cornerstone analytical technique for the molecular weight determination and structural elucidation of this compound. It provides detailed information on the compound's fragmentation patterns, which serve as a fingerprint for its identification.
Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for the separation and identification of this compound. This technique is particularly valuable in analytical chemistry, where it is used for the trace determination of iodide. In this application, iodide is oxidized and derivatized by reacting it with N,N-dimethylaniline to form this compound. rsc.orgresearchgate.net The resulting compound is then extracted and analyzed by GC-MS. rsc.org
The compound is separated from other components in the sample based on its volatility and interaction with the GC column's stationary phase. Following separation, it enters the mass spectrometer, where it is ionized and detected. The retention time, which is the time it takes for the compound to pass through the column, is a key identifier. For this compound, a retention time of 7.39 minutes has been reported under specific chromatographic conditions. researchgate.net The subsequent mass spectrum provides definitive structural confirmation.
Below is an interactive table summarizing typical GC-MS parameters that can be applied for the analysis of iodinated aromatic amines, including this compound.
| Parameter | Value/Description |
| GC Column | Rxi-5MS (30 m × 0.25 mm × 0.25 µm) or similar |
| Injector Temperature | 250–270 °C |
| Injection Mode | Splitless |
| Oven Program | Initial temp: 40 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 1 min) |
| Carrier Gas | Helium |
| MS Interface Temp | 230–280 °C |
| Ion Source Temp | 200 °C |
| Ionization Mode | Electron Impact (EI) |
Note: These parameters are illustrative and may be optimized for specific instruments and applications. nih.gov
Electron Impact Mass Spectrometry (EI-MS) is a hard ionization technique that generates a characteristic fragmentation pattern, providing significant structural information about the analyte. ruc.dk When this compound is subjected to EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and various fragment ions. The molecular ion peak for this compound is observed at a mass-to-charge ratio (m/z) of 247, corresponding to its molecular weight.
The fragmentation of aromatic amines is well-documented and typically involves cleavage of bonds adjacent to the nitrogen atom (α-cleavage) and fragmentation of the aromatic ring. libretexts.orgmiamioh.edu The mass spectrum of this compound displays a distinct pattern that aids in its identification. researchgate.net
Key fragmentation pathways include:
Loss of a methyl radical (•CH₃): This is a common fragmentation for N,N-dimethylated compounds, resulting in a significant peak at m/z 232 ([M-15]⁺).
Loss of an iodine atom (•I): Cleavage of the carbon-iodine bond results in a fragment at m/z 120, corresponding to the N,N-dimethylaniline radical cation.
Formation of the tropylium ion: Aromatic compounds can rearrange to form the stable tropylium cation (m/z 91).
The table below details the significant ions observed in the electron impact mass spectrum of this compound.
| m/z | Proposed Fragment Ion | Formula |
| 247 | Molecular Ion | [C₈H₁₀IN]⁺ |
| 232 | [M - CH₃]⁺ | [C₇H₇IN]⁺ |
| 120 | [M - I]⁺ | [C₈H₁₀N]⁺ |
| 104 | [M - I - CH₄]⁺ | [C₇H₆N]⁺ |
| 91 | Tropylium Ion | [C₇H₇]⁺ |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination (for related molecular systems)
While a specific single-crystal X-ray structure for this compound was not available in the surveyed literature, examining the crystallographic data of closely related N,N-dimethylaniline derivatives offers valuable insights into the expected solid-state structure. The analysis of such analogues helps in predicting molecular conformation, packing, and intermolecular interactions.
For instance, the crystal structures of other substituted N,N-dimethylaniline compounds have been determined, revealing key structural features. The data from these related systems can be used to model the likely structure of this compound. Typically, the N,N-dimethylaniline moiety features a planar or near-planar aromatic ring, with the nitrogen atom exhibiting a trigonal pyramidal geometry.
The following interactive table presents crystallographic data for two related molecular systems, providing a basis for understanding the structural characteristics of this class of compounds.
| Compound | 2-(Trimethylsilylethynyl)-4-nitro-N,N-dimethylaniline dtic.mil | N,N-dimethyl-4-[(E)-phenyliminomethyl]aniline researchgate.net |
| Formula | C₁₃H₁₈N₂O₂Si | C₁₅H₁₆N₂ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 20.258 | 9.441 |
| b (Å) | 10.444 | 8.356 |
| c (Å) | 7.129 | 15.688 |
| α (˚) | 90 | 90 |
| β (˚) | 97.46 | 100.22 |
| γ (˚) | 90 | 90 |
These examples demonstrate that substituted N,N-dimethylaniline derivatives crystallize in common space groups like P2₁/n or P2₁/c. dtic.milresearchgate.net It is anticipated that this compound would exhibit similar foundational geometry, with the iodine atom and dimethylamino group influencing the crystal packing through potential halogen bonding and other weak intermolecular interactions.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with a favorable balance between computational cost and accuracy. DFT calculations for 4-iodo-N,N-dimethylaniline can reveal details about its geometry, reactivity, and spectroscopic signatures.
Geometry optimization is a fundamental computational step that seeks to find the minimum energy arrangement of atoms in a molecule. For this compound, DFT calculations, typically using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), can determine the equilibrium bond lengths, bond angles, and dihedral angles researchgate.netsphinxsai.com.
The optimized structure of this compound is expected to have a planar or near-planar aniline (B41778) ring. The key structural parameters include the C-I bond length, the C-N bond length, and the geometry of the dimethylamino group. The presence of the bulky iodine atom at the para position influences the electronic distribution in the benzene (B151609) ring but generally does not cause significant steric hindrance that would distort the ring itself.
Conformational analysis primarily involves the orientation of the dimethylamino group relative to the phenyl ring. The rotation around the C-N bond determines the degree of planarity and affects the conjugation between the nitrogen lone pair and the ring's π-system. The lowest energy conformer typically involves a slight pyramidalization at the nitrogen atom and a torsional angle that balances steric repulsion between the methyl groups and the ortho-hydrogens of the ring with the electronic stabilization from π-conjugation.
Table 1: Predicted Optimized Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds.
Note: The following values are illustrative and based on typical DFT results for N,N-dimethylaniline and other p-substituted anilines. Specific experimental or calculated values for the iodo-derivative are not widely available in the cited literature.
| Parameter | Bond | Predicted Value |
| Bond Lengths | C-I | ~2.10 Å |
| C-N | ~1.38 Å | |
| N-CH₃ | ~1.45 Å | |
| C=C (aromatic) | ~1.39 - 1.41 Å | |
| C-H (aromatic) | ~1.08 Å | |
| C-H (methyl) | ~1.09 Å | |
| Bond Angles | C-C-I | ~119-121° |
| C-C-N | ~120-122° | |
| C-N-C (methyl) | ~116-118° | |
| C(ring)-N-C(methyl) | ~120-122° |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor irjweb.com. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule researchgate.netscirp.org. A smaller gap suggests higher reactivity and lower stability.
Table 2: Predicted Frontier Molecular Orbital Energies and Properties for this compound.
Note: These values are estimations based on general trends for substituted anilines and have not been specifically reported in the literature for this compound.
| Parameter | Predicted Value/Description |
| E(HOMO) | ~ -5.0 to -5.5 eV |
| E(LUMO) | ~ -0.5 to -1.0 eV |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 eV |
| HOMO Localization | Primarily on the N,N-dimethylamino group and the π-system of the phenyl ring. |
| LUMO Localization | Primarily on the π*-system of the phenyl ring and the C-I antibonding orbital. |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It interprets the electronic wavefunction in terms of localized Lewis-type orbitals (bonds and lone pairs) and non-Lewis-type orbitals (antibonding and Rydberg orbitals). The analysis quantifies stabilizing interactions between filled donor NBOs and empty acceptor NBOs, which are indicative of hyperconjugation and intramolecular charge transfer (ICT) materialsciencejournal.orgaimspress.com.
In this compound, the most significant ICT interaction is expected to be the delocalization of the nitrogen atom's lone pair (n) into the antibonding π* orbitals of the phenyl ring (n → π*). This interaction is responsible for the electron-donating character of the dimethylamino group and contributes significantly to the molecule's stability. Other important interactions would involve the lone pairs of the iodine atom and their delocalization into adjacent antibonding orbitals. The strength of these interactions can be quantified by second-order perturbation theory analysis, which calculates the stabilization energy E(2) associated with each donor-acceptor interaction materialsciencejournal.org.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule for electrophilic and nucleophilic attacks researchgate.net. The MEP is plotted onto the molecule's surface, with different colors representing different potential values. Red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. Green represents neutral potential regions.
For this compound, the MEP map is expected to show the most negative potential (deepest red) localized around the nitrogen atom, attributed to its lone pair of electrons. This identifies the nitrogen as the primary site for protonation and electrophilic attack. A region of negative potential is also expected around the iodine atom. The hydrogen atoms of the methyl groups and the aromatic ring would exhibit positive potential (blue), making them potential sites for nucleophilic interaction.
Theoretical vibrational analysis using DFT is a powerful tool for interpreting and assigning experimental FT-IR and FT-Raman spectra sphinxsai.com. By calculating the harmonic vibrational frequencies, one can predict the positions of absorption bands corresponding to specific molecular motions, such as stretching, bending, and torsional modes.
For this compound, a DFT calculation would predict a set of normal modes. Key vibrational signatures would include:
C-H stretching modes of the aromatic ring and methyl groups, typically found in the 2900-3100 cm⁻¹ region.
C=C stretching vibrations within the aromatic ring, usually appearing in the 1400-1600 cm⁻¹ range.
C-N stretching vibrations, which are expected in the 1200-1350 cm⁻¹ region.
C-I stretching mode, which is expected at a much lower frequency (typically 500-600 cm⁻¹) due to the heavy mass of the iodine atom.
Various in-plane and out-of-plane bending modes for C-H and the ring structure.
Comparing the calculated spectrum with experimental data allows for a detailed and reliable assignment of the observed vibrational bands researchgate.netresearchgate.net.
Table 3: Predicted Vibrational Frequencies and Assignments for this compound.
Note: Frequencies are based on DFT studies of N,N-dimethylaniline and are subject to shifts due to the iodo-substituent. sphinxsai.com
| Frequency Range (cm⁻¹) | Assignment | Description |
| 3100 - 3000 | ν(C-H) | Aromatic C-H stretching |
| 3000 - 2850 | ν(C-H) | Methyl C-H symmetric/asymmetric stretching |
| 1610 - 1580 | ν(C=C) | Aromatic ring stretching |
| 1520 - 1500 | ν(C=C) | Aromatic ring stretching |
| 1450 - 1430 | δ(CH₃) | Methyl group deformation |
| 1360 - 1340 | ν(C-N) | Aromatic Carbon - Nitrogen stretching |
| 1230 - 1200 | β(C-H) | Aromatic C-H in-plane bending |
| 820 - 780 | γ(C-H) | Aromatic C-H out-of-plane bending |
| 600 - 500 | ν(C-I) | Carbon - Iodine stretching |
| Below 500 | Ring Def. | Ring in-plane and out-of-plane deformation |
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, are frequently used to predict the NLO response of organic molecules. These calculations typically determine the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the hyperpolarizability is a key indicator of a molecule's potential for NLO applications.
For a molecule like this compound, the presence of the electron-donating dimethylamino group and the electron-withdrawing (and heavy) iodine atom on the phenyl ring suggests the potential for intramolecular charge transfer, a key feature for NLO activity. A computational study would typically involve optimizing the molecular geometry and then calculating the NLO properties.
Despite the suitability of this compound for such theoretical investigation, a search of scientific databases does not yield specific published data for its NLO properties. A hypothetical data table for a related compound, based on DFT calculations, is presented below to illustrate the typical format of such findings.
Hypothetical NLO Data for a Substituted Aniline Derivative
| Parameter | Value |
|---|---|
| Dipole Moment (μ) | X.XX D |
| Mean Polarizability (α) | XXX.XX a.u. |
| First Hyperpolarizability (β) | XXXX.XX a.u. |
Note: This table is illustrative and does not represent actual data for this compound.
Calculation of Reactivity Descriptors
DFT is also a valuable tool for calculating global reactivity descriptors, which help in understanding the chemical reactivity and stability of a molecule. These descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Key reactivity descriptors include:
Ionization Potential (IP): The energy required to remove an electron from a molecule (approximated as -EHOMO).
Electron Affinity (EA): The energy released when an electron is added to a molecule (approximated as -ELUMO).
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution (calculated as (IP - EA) / 2).
Electronegativity (χ): The ability of a molecule to attract electrons (calculated as (IP + EA) / 2).
Chemical Softness (S): The reciprocal of chemical hardness (1 / η).
While these descriptors are foundational to understanding the reactivity of this compound, specific published studies containing these calculated values for the compound could not be located. A study on the related compound, m-iodoaniline, provides an example of such calculated descriptors chemrxiv.org.
Illustrative Reactivity Descriptors for m-iodoaniline chemrxiv.org
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 5.35 |
| Electron Affinity (A) | 4.57 |
| Chemical Hardness (η) | 0.39 |
| Electronegativity (χ) | 4.96 |
Note: This data is for m-iodoaniline, an isomer of the subject compound, and is provided for illustrative purposes only.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Absorption Maxima
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse of computational chemistry for studying the excited states of molecules. It is used to predict electronic absorption spectra by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths. The calculated transition with the highest oscillator strength typically corresponds to the maximum absorption wavelength (λmax).
For this compound, a TD-DFT study would provide insights into the nature of its electronic transitions, such as π→π* or intramolecular charge transfer (ICT) transitions, and predict its UV-Visible absorption spectrum. Such calculations are invaluable for interpreting experimental spectra and understanding the photophysical properties of a compound.
However, a review of the literature did not uncover any specific TD-DFT studies that have been published for this compound.
Ab Initio and Other Quantum Chemical Methodologies for Structural and Electronic Properties
Ab initio (from first principles) quantum chemical methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), provide a high level of theory for calculating molecular structures and electronic properties without the use of empirical parameters. These methods can be used to accurately determine optimized geometries (bond lengths, bond angles, dihedral angles) and to compute electronic properties such as molecular orbital energies and electron distribution.
While these methods are powerful, they are also computationally more demanding than DFT. For a molecule of the size of this compound, such calculations are feasible and would provide a benchmark for comparison with DFT and experimental results. A comprehensive ab initio study would yield a detailed picture of the molecule's ground-state electronic structure.
Despite the utility of these methods, there is no specific literature available that reports the results of ab initio calculations on the structural and electronic properties of this compound.
Applications in Specialized Chemical Disciplines
Organic Synthesis and Fine Chemicals Production
In the realm of organic synthesis, 4-iodo-N,N-dimethylaniline serves as a versatile intermediate, prized for the reactivity of its carbon-iodine bond and the electronic influence of the dimethylamino group.
Intermediate in Pharmaceutical and Agrochemical Synthesis
The utility of iodinated anilines as foundational scaffolds in the synthesis of active pharmaceutical ingredients (APIs) is well-documented. The carbon-iodine bond is particularly suitable for cross-coupling reactions (like Suzuki, Heck, and Sonogashira couplings), which are powerful methods for constructing the complex carbon skeletons of modern drugs. While specific examples detailing this compound in commercialized drugs are not prevalent in public literature, its analogs are critical in major therapeutic agents. For instance, 4-iodo-2,6-dimethylaniline is a key intermediate in the synthesis of Rilpivirine, an important antiviral medication used for treating HIV-1. nbinno.comresearchgate.net
The broader class of iodoanilines serves as crucial starting materials for a variety of drugs, including anti-inflammatory, antiviral, cardiovascular, and neurological treatments. calibrechem.com Their reactivity allows for efficient synthetic routes, and the aniline (B41778) substructure is a common motif in many bioactive molecules. calibrechem.com Although less specifically detailed in available research, the same synthetic principles apply to the agrochemical field, where related molecular frameworks are often employed. researchgate.net
| Precursor Compound | Resulting Drug/API Class | Therapeutic Area |
| 4-iodo-2,6-dimethylaniline | Rilpivirine | Antiviral (HIV) |
| 4-Iodoaniline (B139537) | Anti-cancer agents | Oncology |
| 4-Iodoaniline | Various APIs | Anti-inflammatory, Cardiovascular, Neurology |
Construction of Complex Organic Molecules
Beyond its role in specific industries, this compound is a valuable tool for the general construction of complex organic molecules. chemicalbook.com It is primarily used to introduce the N,N-dimethylaniline moiety into a larger molecular structure. wikipedia.org The presence of the iodine atom allows for its use in reactions that form new carbon-carbon or carbon-heteroatom bonds at the C4 position of the ring. This reactivity makes it an ideal starting material for building elaborate molecules in multi-step syntheses for both academic research and industrial development. nbinno.com
Advanced Materials Science
The electronic and structural features of this compound make it and its derivatives interesting candidates for the development of novel materials with tailored electronic, optical, and solid-state properties.
Development of Organic Electronic Materials
The field of organic electronics relies on carbon-based materials that can conduct or semi-conduct electricity. Polyaniline (PANI) is one of the most studied conducting polymers. researchgate.net The electrical properties of such polymers can be dramatically altered through a process called doping. Iodine is a known p-type dopant for conjugated polymers; it can oxidize the polymer backbone, creating mobile charge carriers ("holes") and thereby increasing electrical conductivity by orders of magnitude. researchgate.netmdpi.com The use of iodine doping is a well-established method for enhancing the performance of conducting polymers like PANI, which are used in applications such as capacitors, transistors, and other electronic devices. kashanu.ac.ir While this compound itself is not typically used as a monomer, its structure is relevant to the fundamental chemistry of iodine-doped aniline-based materials explored for plastic electronics.
Design of Optical and Nonlinear Optical Materials
Organic molecules with specific electronic properties can interact with light in unique ways, making them useful for applications in photonics and optoelectronics. Materials with high nonlinear optical (NLO) activity are particularly sought after. A common design for NLO molecules involves connecting a strong electron-donating group to a strong electron-accepting group through a π-conjugated system.
The N,N-dimethylaniline fragment is a powerful electron donor. When incorporated into a larger molecule with an electron acceptor, it can lead to significant NLO properties. Research on N,N-dimethylaniline-based chromophores has demonstrated their potential for second-order NLO applications. kuleuven.be Studies on similar molecules, such as (E)-N-(4-nitrobenzylidene)-2,6-dimethylaniline, have shown non-zero second hyperpolarizabilities, indicating microscopic third-order NLO behavior. nih.gov The iodine atom in this compound can influence the electronic properties and molecular geometry, providing a way to fine-tune the optical response of materials derived from it.
Exploration in Crystal Engineering and Phase Transitions
Crystal engineering is the design and synthesis of solid-state structures with desired properties based on an understanding of intermolecular interactions. nih.gov Halogenated organic molecules are of significant interest in this field due to their ability to form highly directional and predictable non-covalent bonds.
The this compound molecule contains functional groups capable of forming key intermolecular interactions that guide crystal packing. The iodine atom can act as a halogen bond donor, a highly directional interaction with electron-rich atoms (like nitrogen or oxygen). acs.orgresearchgate.net Simultaneously, the aromatic ring can participate in π-π stacking, and the amine group, while tertiary, influences the hydrogen-bonding capabilities of adjacent molecules. This ability to form multiple, predictable interactions allows for the rational design of complex supramolecular architectures, including cocrystals and liquid crystals. nih.govrsc.org The study of perhalogenated anilines has revealed their utility as bifunctional donors of both hydrogen and halogen bonds, enabling the construction of robust molecular assemblies. nih.govacs.org
| Interaction Type | Participating Group on Molecule | Significance in Crystal Engineering |
| Halogen Bonding | Iodine atom | Highly directional; used for precise control of molecular assembly. |
| Hydrogen Bonding | N-H groups (in related anilines) | Strong and directional; a primary tool for building supramolecular structures. |
| π-π Stacking | Benzene (B151609) ring | Governs the packing of aromatic molecules into columns or layers. |
Medicinal Chemistry and Radiopharmaceutical Sciences
The structural framework of this compound and its derivatives is instrumental in the development of therapeutics and diagnostic tools, particularly in virology and neurology.
Precursor in Non-Nucleoside Reverse Transcriptase Inhibitor Synthesis (e.g., Rilpivirine)
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1. nih.gov Rilpivirine, a second-generation NNRTI approved by the U.S. FDA, is noted for its high potency and a high genetic barrier to resistance. nih.gov The synthesis of Rilpivirine involves several key intermediates, and a structurally related compound, 4-iodo-2,6-dimethylaniline, serves as a critical starting material. nih.govnbinno.com
The synthesis of a key Rilpivirine intermediate, (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile, is achieved through a Heck reaction. nih.govresearchgate.net In this process, 4-iodo-2,6-dimethylaniline is reacted with acrylonitrile in the presence of a palladium catalyst. nih.govgoogle.comresearchgate.net This reaction underscores the importance of the iodo-aniline scaffold in constructing the complex diarylpyrimidine structure of Rilpivirine. nbinno.comresearchgate.net While 4-iodo-2,6-dimethylaniline is the documented precursor for Rilpivirine, the broader class of iodo-anilines, including this compound, represents a valuable group of reagents for the synthesis of diverse pharmacologically active molecules.
Table 1: Synthesis of Rilpivirine Intermediate via Heck Reaction
| Starting Material | Reagent | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| 4-iodo-2,6-dimethylaniline | Acrylonitrile | Pd/C, CH3COONa, DMAC, 140 °C | (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile | nih.gov |
Modulators for Neurodegenerative Disease Research (e.g., Amyloid-beta Aggregation)
The aggregation of amyloid-beta (Aβ) peptides is a central pathological hallmark of Alzheimer's disease. semanticscholar.orgmdpi.com Consequently, the development of small molecules that can modulate or inhibit this aggregation process is a major focus of therapeutic research. nih.govmdpi.come-palli.com These inhibitors are often designed to interact with key amino acid residues in the Aβ peptide, thereby preventing the self-assembly that leads to toxic oligomers and fibrils. semanticscholar.orgnih.gov
While a wide variety of chemical scaffolds are being investigated for this purpose, including catecholamines and benzofuran derivatives, the direct role of this compound as a precursor for Aβ aggregation modulators is not extensively documented in current research literature. semanticscholar.orgnih.gov The field is largely focused on structure-based design, where molecules are computationally modeled and then synthesized to fit into the binding pockets of Aβ aggregates. semanticscholar.orgnih.gov The development of such inhibitors remains a challenging area in medicinal chemistry. nih.gov
Radiosynthesis of Labeled Compounds for Medical Imaging (e.g., PET Radiotracers)
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the synthesis of molecules labeled with positron-emitting radionuclides. nih.govnih.gov These radiotracers allow for the non-invasive study and diagnosis of various diseases.
Derivatives of this compound are valuable in the development of imaging agents for neurodegenerative diseases. For instance, the compound 4-(5-Iodo-2H-benzo[d] nih.govnbinno.comnih.govtriazol-2-yl)-N,N-dimethylaniline has been investigated as a marker for detecting β-amyloid plaques in the brain, a key feature of Alzheimer's disease. For use in imaging techniques like PET or SPECT (Single Photon Emission Computed Tomography), a radioactive isotope of iodine (such as ¹²³I, ¹²⁴I, or ¹³¹I) is incorporated into the molecule. aip.org
The synthesis of such radiolabeled compounds often involves introducing the radioisotope in the final steps of the chemical synthesis to maximize the incorporation of the short-lived isotope. A common method is iododestannylation, where a precursor molecule containing a trialkyltin group is reacted with a radioiodide salt in the presence of an oxidizing agent. This process replaces the tin group with the radioactive iodine atom, yielding the final radiotracer. The development of these specific imaging agents highlights the utility of the N,N-dimethylaniline scaffold in creating probes for complex biological targets. aip.org
Analytical Chemistry and Trace Detection
The reactivity of this compound is harnessed in analytical chemistry for the sensitive and specific measurement of iodine species in various samples. wikipedia.org
Quantitative Determination and Speciation of Iodide and Iodine in Environmental and Biological Matrices
A highly sensitive method for the determination of iodide in environmental and biological samples involves its conversion to this compound. nih.govresearchgate.net This process, known as derivatization, transforms the iodide ion into a less polar, more volatile compound that is readily detectable by gas chromatography-mass spectrometry (GC-MS). nih.govaip.org
The method involves the oxidation of iodide to iodine using an oxidizing agent like 2-iodosobenzoate, which then rapidly reacts with N,N-dimethylaniline to form this compound. nih.govresearchgate.net This reaction is completed in under a minute. The resulting derivative is then extracted into an organic solvent, such as cyclohexane, and injected into the GC-MS for quantification. nih.gov This technique is remarkably sensitive, with a detection limit as low as 8 nanograms per liter (ng/L) for iodide. nih.govresearchgate.net
This analytical approach allows for the speciation of different iodine forms. For example, by performing the derivatization in the absence of the 2-iodosobenzoate oxidant, only elemental iodine will react. Iodate (B108269) can also be determined by first reducing it to iodide with ascorbic acid and then proceeding with the derivatization. nih.gov The method has been successfully applied to determine iodate in iodized table salt and to measure free iodide and total iodine in seawater. nih.gov
Table 2: Performance of the GC-MS Method for Iodide Determination
| Parameter | Value | Reference |
|---|---|---|
| Analyte | Iodide (I⁻) | nih.gov |
| Derivatization Product | This compound | nih.gov |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |
| Limit of Detection (LOD) | 8 ng/L | nih.govresearchgate.net |
| Calibration Range | 0.02–50 µg/L | nih.govresearchgate.net |
| Sample Recovery | 96.8–104.3% | nih.govresearchgate.net |
| Applications | Iodized table salt, Seawater | nih.gov |
Sustainable Chemistry and Process Optimization
Green Chemistry Principles in Synthesis
Adherence to the principles of green chemistry is paramount in modern organic synthesis. For 4-iodo-N,N-dimethylaniline, this involves creating safer iodination protocols, minimizing solvent use, and designing processes where reagents can be recovered and waste is minimized.
Traditional iodination methods often rely on molecular iodine in conjunction with strong oxidizing agents or heavy metal catalysts, which can be hazardous and environmentally damaging. To mitigate these issues, several environmentally benign iodination protocols have been developed for activated aromatic compounds like N,N-dimethylaniline.
One effective method utilizes a combination of potassium iodide (KI) and potassium iodate (B108269) (KIO3) in an acidic medium, which generates the electrophilic iodonium (B1229267) species in situ. This system has proven highly effective for N,N-dimethylaniline, resulting in excellent yields of the 4-iodo derivative mdma.ch. Another green approach employs potassium iodide with ammonium (B1175870) peroxodisulfate [(NH4)2S2O8] as the oxidizing agent in an aqueous methanol (B129727) solution at room temperature. thieme-connect.comorganic-chemistry.orgresearchgate.net This acid-free method is compatible with various functional groups that are otherwise sensitive to oxidation and avoids the use of toxic heavy metals. organic-chemistry.orgresearchgate.net
Other protocols include the use of diiodine with ortho-periodic acid (H5IO6) as the oxidant, which can be accelerated by microwave irradiation to significantly shorten reaction times mdpi.com. The use of safe and inexpensive reagents like household bleach (a source of hypochlorite) and sodium iodide also represents a green alternative to more hazardous traditional methods gctlc.org. These methods align with green chemistry principles by using less hazardous substances and improving atom economy.
| Iodinating System | Solvent/Conditions | Key Advantages | Reference |
|---|---|---|---|
| KI / KIO3 / H+ | Aqueous Methanol | In situ generation of iodinating agent; excellent yield for N,N-dimethylaniline. | mdma.ch |
| KI / (NH4)2S2O8 | Aqueous Methanol, Room Temp. | Environmentally benign, acid-free, metal-free, compatible with oxidizable groups. | thieme-connect.comorganic-chemistry.org |
| I2 / H5IO6 | CH2Cl2, Microwave or Conventional Heat | Fast reaction times, especially with microwave assistance. | mdpi.com |
| N-Iodosuccinimide (NIS) | Solid-state grinding | Solvent-free, short reaction times (5-8 min), high yields (94-99%). | researchgate.net |
A key objective of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution. For the synthesis of this compound and related compounds, solvent-free methods based on mechanochemistry have emerged as a powerful alternative.
One such technique involves the solid-state grinding of an aromatic amine with an iodinating agent like N-iodosuccinimide (NIS) at room temperature. researchgate.net This method is exceptionally rapid, often complete within minutes, and produces high yields of the desired product with a simple work-up procedure. researchgate.net The high purity of the products suggests the reaction is highly selective under these conditions researchgate.net. Similarly, hydroxylated aromatic ketones and aldehydes have been successfully iodinated by grinding them with iodine and iodic acid in a solid-state reaction, a technique that can be extended to anilines researchgate.net. These grinding methods are highly efficient, reduce waste, and are environmentally acceptable as they eliminate the need for solvents researchgate.net.
Minimizing waste is a cornerstone of sustainable synthesis. This can be achieved by using catalytic rather than stoichiometric amounts of reagents and by recycling valuable components. In the context of iodination, N-halosuccinimides (NXS) are advantageous because the succinimide (B58015) byproduct can potentially be recovered and recycled beilstein-journals.org.
Another strategy involves the use of recyclable iodinating reagents. For instance, N,N,N-triethyl-3-iodopropan-1-aminium triiodide has been used as both a reagent and a solvent for the iodination of arenes in the presence of hydrogen peroxide, with the consumed reagent being comfortably recycled researchgate.net. Furthermore, electrochemical methods offer a promising green approach by generating the iodinating agent in situ from iodide sources. This avoids the use of chemical oxidants and allows for the regeneration of the active species, significantly improving atom economy and reducing waste nih.gov.
Enhancement of Synthetic Efficiency and Scalability
For a chemical process to be industrially viable, it must be efficient, reliable, and scalable. Research into the synthesis of this compound has therefore focused on optimizing reaction conditions to maximize yield and developing procedures that can be safely and economically scaled up.
The yield of this compound is highly dependent on the chosen synthetic route and reaction parameters. Numerous studies have focused on optimizing these conditions to maximize product output.
Using a system of potassium iodide and potassium iodate in aqueous methanol with hydrochloric acid, N,N-dimethylaniline was converted to this compound in excellent yield mdma.ch. Another highly efficient method involves the use of N-iodosuccinimide (NIS) under solid-state grinding conditions, which consistently provides yields between 94% and 99% in just 5-8 minutes researchgate.net. The protocol using potassium iodide and ammonium peroxodisulfate in aqueous methanol also reports good to acceptable yields and is performed at room temperature, simplifying the procedure thieme-connect.comorganic-chemistry.org. The choice of solvent, temperature, stoichiometry of reagents, and reaction time are all critical factors that have been fine-tuned in these protocols to achieve high efficiency and selectivity.
| Substrate | Iodinating System | Conditions | Yield | Reference |
|---|---|---|---|---|
| N,N-Dimethylaniline | KI / KIO3 / HCl | Aqueous Methanol, Ambient Temp. | 92% | mdma.ch |
| Anilines | N-Iodosuccinimide (NIS) | Solid-state grinding, Room Temp., 5-8 min | 94-99% | researchgate.net |
| N,N-Dimethylaniline | KI / (NH4)2S2O8 | Aqueous Methanol, Room Temp. | 70% | thieme-connect.com |
| Anilines | I2 / H5IO6 | CH2Cl2, Reflux, 2-20 min (Microwave) | 40-80% | mdpi.com |
Transitioning a synthetic protocol from the laboratory bench to an industrial scale presents numerous challenges, including cost, safety, and waste management. The development of scalable procedures for producing this compound and related haloanilines is crucial for their use as intermediates in manufacturing.
An ideal scalable process should utilize inexpensive and readily available starting materials, involve simple and safe operations, and provide high yields with easy product isolation. The synthesis of 4–iodo–2,6–dimethylaniline and 4–iodo–2,6–diisopropylaniline using molecular iodine demonstrates key features of a scalable process: the products are obtained in nearly quantitative yields after a simple extraction, and the crude material is pure by NMR analysis researchgate.net. This simplicity minimizes the need for complex purification steps, which are often a bottleneck in large-scale production.
Furthermore, procedures for related halo-heterocycles have been successfully applied on an 800-gram scale, demonstrating the potential for scaling up syntheses that start from inexpensive haloanilines acs.org. The principles from these successful scale-ups, such as using robust reactions and minimizing purification steps, are directly applicable to the industrial production of this compound. Iodine-catalyzed reactions are also noted for their potential scalability due to the use of an inexpensive catalyst and mild conditions researchgate.net.
Q & A
Q. Key Considerations :
- Para-selectivity dominates in electrophilic conditions, but meta/ortho isomers form via bimetallic base-mediated reactions (e.g., sodium-zincate systems) .
- Monitor reaction progress using NMR and GC-MS to identify isomer ratios .
Basic: How is this compound utilized in analytical chemistry for iodide detection?
Answer:
It serves as a derivatization agent in trace iodide analysis:
Oxidation-Iodination Sequence : Iodide is oxidized to iodine, which reacts with N,N-dimethylaniline at pH 6.4 to form this compound .
Detection : Solid-phase microextraction (SPME) coupled with GC-MS enhances sensitivity (detection limits in blood serum: <1 ppb) .
Q. Methodological Tips :
Advanced: How can researchers reconcile contradictory reports on iodination regioselectivity (para vs. meta/ortho)?
Answer:
Regioselectivity depends on the reaction mechanism:
| Condition | Mechanism | Dominant Isomer | Evidence |
|---|---|---|---|
| I/pyridine at 0°C | Electrophilic substitution | Para (89%) | |
| Sodium-zincate/TMP(H) reflux | Bimetallic base-mediated | Meta/ortho mixture |
Q. Resolution Strategies :
- Conduct kinetic studies to compare activation energies for para vs. meta pathways.
- Use computational modeling (DFT) to predict electronic and steric influences .
Advanced: What role does this compound play in catalytic oxidation studies?
Answer:
It is a model substrate for studying iron-catalyzed N-dealkylation using O as a terminal oxidant. Key findings include:
Q. Experimental Design :
- Monitor reaction progress via NMR and mass spectrometry.
- Compare turnover frequencies (TOF) under varying O pressures .
Advanced: How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
Answer:
The iodine atom facilitates palladium-catalyzed couplings (e.g., Heck reactions):
Q. Methodological Note :
Methodological: What are the stability challenges of this compound under varying storage conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
